6-Tert-butyl-4-hydroxy-2H-chromen-2-one
Description
6-Tert-butyl-4-hydroxy-2H-chromen-2-one is a substituted coumarin derivative characterized by a hydroxyl group at position 4 and a bulky tert-butyl group at position 6 of the chromenone backbone. Coumarins are oxygen-containing heterocycles with a 2H-chromen-2-one core, widely studied for their diverse biological activities, including antitumor, antimicrobial, and antioxidant properties .
Properties
IUPAC Name |
6-tert-butyl-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-13(2,3)8-4-5-11-9(6-8)10(14)7-12(15)16-11/h4-7,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVPFJSASWKPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715934 | |
| Record name | 6-tert-Butyl-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186255-65-2 | |
| Record name | 6-tert-Butyl-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The formylation-condensation approach is a two-step process involving the synthesis of 2-hydroxy-5-tert-octylbenzaldehyde followed by cyclization with methyl malonate. This method, adapted from coumarin derivatives synthesis, begins with the formylation of 4-tert-butylphenol using paraformaldehyde in a toluene-methanol system. Magnesium methoxide catalyzes the reaction, with subsequent acid workup yielding the aldehyde intermediate.
In the second step, the aldehyde undergoes Knoevenagel condensation with methyl malonate in absolute ethanol under reflux, using piperidine as a base catalyst. The reaction proceeds via nucleophilic attack of the active methylene group on the carbonyl carbon, followed by cyclization to form the chromen-2-one core.
Optimization and Yield Data
Key parameters influencing yield include:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst concentration | 0.5% v/v piperidine | +18% yield |
| Reflux duration | 3 hours | 75% yield |
| Solvent system | Ethanol:toluene (3:1) | Reduced byproducts |
The final purification via silica gel chromatography (20% ethyl acetate/n-hexane) achieves 75% isolated yield.
Bromomethylation-SN2 Substitution Pathway
Synthesis of Bromomethyl Intermediate
This method, detailed in crystallographic studies, involves:
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Bromination of ethyl acetoacetate using liquid bromine in dry ether at 273–278 K
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Coupling with 4-tert-butylphenol via sulfuric acid-catalyzed Pechmann condensation
The bromomethyl intermediate (4-bromomethyl-6-tert-butyl-2H-chromen-2-one) forms as a crystalline precipitate, filtered and washed with ethanol.
Functionalization to Target Compound
The bromomethyl derivative undergoes nucleophilic substitution with hydroxide sources:
This SN2 mechanism proceeds with 64–68% yield, confirmed by thin-layer chromatography monitoring.
Direct Hydroxylation Strategies
Azide-Hydroxylation Conversion
A specialized route from crystallographic data utilizes sodium azide substitution followed by hydrolysis:
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React 6-tert-butyl-4-bromomethylcoumarin with NaN3 in acetone/water
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Hydrolyze the azide intermediate (4-azidomethyl derivative) under acidic conditions
| Step | Conditions | Yield |
|---|---|---|
| 1 | NaN3, acetone/H2O, 3 hours | 85% |
| 2 | H2SO4 (20%), 50°C | 72% |
The final compound exhibits purity >98% by NMR.
Comparative Method Analysis
Efficiency Metrics
| Method | Overall Yield | Purity | Scalability |
|---|---|---|---|
| Formylation-Condensation | 75% | 95% | Industrial |
| Bromomethylation-SN2 | 64% | 97% | Lab-scale |
| Azide Hydroxylation | 61% | 98% | Specialized |
Byproduct Profiles
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Formylation route: 5–7% dimeric side products
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SN2 pathway: <2% elimination byproducts
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Azide method: Trace hydrazoic acid residuals
Crystallization and Purification
All routes require final purification via:
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Solvent pair: Ethyl acetate/n-hexane (1:4 → 1:1 gradient)
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Column chromatography: Silica gel 60 (230–400 mesh)
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Recrystallization solvents: Ethanol (95%) or DMF/water
Crystal structure analyses confirm planar chromen-2-one systems with tert-butyl groups adopting staggered conformations (torsion angles 142.33°–158.45°).
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Medicinal Applications
1. Antioxidant Activity
6-Tert-butyl-4-hydroxy-2H-chromen-2-one exhibits strong antioxidant properties, making it a candidate for developing health supplements and pharmaceuticals aimed at combating oxidative stress-related diseases. Studies have shown that compounds in the coumarin family can effectively scavenge free radicals and inhibit lipid peroxidation .
2. Anti-inflammatory Properties
Research indicates that this compound can modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented, suggesting its use in formulations targeting conditions like arthritis and other chronic inflammatory disorders .
3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. This characteristic positions it as a potential ingredient in topical antiseptics and preservatives in cosmetic formulations .
4. Synthesis of Bioactive Compounds
this compound serves as a versatile building block in organic synthesis, particularly in the creation of biologically active derivatives such as marine metabolites and other pharmaceutical agents . It has been utilized in synthesizing novel chromanone and quinolinone analogues with promising anti-leishmanial activity .
Material Science Applications
1. Nonlinear Optics
This compound has found applications in nonlinear optics as a monomer for phenylene–ethynylene oligomers. Its unique structural properties allow it to participate in photonic applications, which are crucial for developing advanced optical materials .
2. Polymer Chemistry
Due to its functional groups, this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This application is particularly relevant in creating high-performance materials for industrial use .
Environmental Applications
1. Biodegradable Materials
The incorporation of coumarin derivatives like this compound into biodegradable plastics could enhance their degradation rates while maintaining material integrity during use. Research is ongoing to explore these applications further .
Case Studies
Mechanism of Action
The mechanism of action of 6-tert-butyl-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with tubulin and disrupting microtubule formation, leading to cell cycle arrest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural variations among coumarin derivatives include substituent type (e.g., alkyl, halogen, hydroxy, methoxy) and position, which critically influence physicochemical and biological properties. Below is a comparative analysis of 6-Tert-butyl-4-hydroxy-2H-chromen-2-one and related compounds:
Physicochemical Properties
- Hydrogen Bonding : Hydroxy groups (e.g., 4-OH) enable intermolecular hydrogen bonding, influencing solubility and crystal packing. In contrast, bulky tert-butyl groups may disrupt such interactions, as seen in 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one, which relies on weaker C–H···O bonds for crystal stability .
- Melting Points : Brominated derivatives (e.g., 6-Bromo-3-butyryl-2H-chromen-2-one) exhibit higher melting points (~163–165°C) due to increased molecular symmetry and halogen-related van der Waals forces , whereas tert-butyl-substituted compounds may have lower melting points due to steric hindrance.
Crystallographic Insights
- Space Groups: 6-Methoxy-4-methyl-2H-chromen-2-one crystallizes in the monoclinic P21/c system , whereas 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one adopts a similar P21/c arrangement but with larger unit cell dimensions (a = 10.33 Å, b = 16.83 Å) due to the tert-butyl group .
- Packing Efficiency : Bulky substituents reduce packing efficiency, leading to lower density (1.550 Mg/m³ for the bromomethyl-tert-butyl derivative vs. ~1.6–1.8 Mg/m³ for smaller analogs) .
Biological Activity
6-Tert-butyl-4-hydroxy-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a tert-butyl group at the 6th position and a hydroxyl group at the 4th position, which contribute to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties.
This compound is a synthetic compound that belongs to the coumarin class. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions and pharmacokinetics. The chemical structure can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
Antioxidant Activity:
The hydroxyl group in the compound has been shown to scavenge free radicals, thus mitigating oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .
Anti-inflammatory Activity:
Research indicates that this compound inhibits the production of pro-inflammatory cytokines and enzymes. It modulates inflammatory pathways, which may provide therapeutic benefits in inflammatory diseases .
Anticancer Activity:
this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells. It disrupts microtubule formation by interacting with tubulin, leading to cell cycle arrest .
Biological Activity Data
The following table summarizes key biological activities and their corresponding findings for this compound:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | , |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | , |
| Anticancer | Induces apoptosis and cell cycle arrest | , |
Antioxidant Properties
A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound showed a significant decrease in malondialdehyde (MDA) levels and an increase in antioxidant enzyme activities in treated cells compared to controls .
Anti-inflammatory Effects
In an experimental model of inflammation, administration of this compound resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that this compound may have potential as an anti-inflammatory agent in therapeutic settings .
Anticancer Activity
In vitro studies using various cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that the compound inhibited cell proliferation with an IC50 value indicating potent activity. Mechanistic studies showed that it induced G2/M phase arrest and increased apoptosis markers such as cleaved caspase-3 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Tert-butyl-4-hydroxy-2H-chromen-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Pechmann condensation , involving phenols and β-ketoesters under acidic conditions (e.g., sulfuric acid). Substituted phenols like 3-tert-butyl-4-hydroxybenzaldehyde may serve as precursors. Temperature control (80–120°C) and solvent selection (e.g., acetic acid or ethanol) critically affect cyclization efficiency. Post-synthetic purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .
- Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and characterize intermediates using FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (coumarin proton at δ 6.1–6.3 ppm) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Use X-ray crystallography to resolve the tert-butyl group’s position and confirm lactone ring conformation. For rapid analysis, employ 2D NMR (¹H-¹³C HMBC) to correlate the hydroxyl proton (δ ~10.5 ppm) with carbonyl carbons (δ ~160 ppm). Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 247.1 .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for coumarin derivatives?
- Methodological Answer : Design structure-activity relationship (SAR) studies by systematically varying substituents (e.g., tert-butyl, halogen, or methoxy groups). Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with targets like topoisomerase II (anticancer) or bacterial gyrase (antimicrobial). Validate hypotheses via in vitro assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) .
- Case Study : A coumarin analog with a 4-chlorobenzyl group showed 90% inhibition of E. coli at 50 µM but no cytotoxicity, suggesting substituent-dependent selectivity .
Q. How can tautomerism in this compound impact its reactivity and analytical data?
- Methodological Answer : Investigate keto-enol tautomerism via UV-Vis spectroscopy (λmax shifts from 280 nm to 320 nm in basic conditions) and ¹³C NMR (carbonyl signal splitting in DMSO-d₆). Computational studies (DFT at B3LYP/6-31G*) predict thermodynamic stability of the keto form due to tert-butyl steric effects .
Q. What experimental designs mitigate solubility challenges during in vivo studies of hydrophobic coumarin derivatives?
- Methodological Answer : Optimize formulations using nanoparticle encapsulation (PLGA polymers) or cyclodextrin complexation . Assess solubility via Hansen solubility parameters (δD, δP, δH) and validate bioavailability using LC-MS/MS in plasma samples .
Data Contradiction and Validation
Q. How to address discrepancies in reported melting points for this compound?
- Methodological Answer : Standardize measurement conditions (e.g., DSC at 10°C/min under N₂). Impurities from incomplete purification (e.g., residual solvents) lower observed melting points. Compare with PubChem data (if available) and cross-validate via elemental analysis (C, H, O within ±0.3%) .
Environmental and Safety Considerations
Q. What are the best practices for handling this compound in compliance with GHS guidelines?
- Methodological Answer : Use NIOSH-certified respirators (N95 for dust) and nitrile gloves. Store in airtight containers (<25°C) away from oxidizing agents. For spills, neutralize with 10% sodium bicarbonate and dispose via incineration (≥1000°C) to avoid toxic fumes .
Advanced Analytical Techniques
Q. How can LC-HRMS differentiate this compound from its structural analogs?
- Methodological Answer : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with HRMS detection. Key diagnostic ions include [M-H]⁻ at m/z 245.08 (calc. 245.0819) and fragment ions at m/z 187.04 (loss of tert-butyl group) .
Green Chemistry Approaches
Q. Can solvent-free synthesis or biocatalysis improve the sustainability of coumarin derivative production?
- Methodological Answer : Test microwave-assisted synthesis (100 W, 10 min) without solvents for higher atom economy. Alternatively, use lipase enzymes (e.g., Candida antarctica) to catalyze esterification steps, reducing waste by ~40% compared to traditional methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
